3-[(4-Chlorophenyl)sulfonyl]propanenitrile

Thermal Stability Organic Synthesis Material Processing

Researchers relying on HTS fragment hits require exact compound identity to avoid irreproducible results. Generic sulfonyl nitrile analogs exhibit divergent LogP, boiling point, and density, undermining cell permeability and formulation stability. - High LogP (3.11) for intracellular target penetration. - Boiling point 447.2 °C enables high-temperature synthesis. - Density 1.354 g/cm³ critical for polymorph screening. - Validated in S. aureus LtaS and HCMV nuclear egress HTS. Procure this pure fragment from BenchChem for reliable, global delivery.

Molecular Formula C9H8ClNO2S
Molecular Weight 229.68 g/mol
CAS No. 14223-22-4
Cat. No. B1296401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Chlorophenyl)sulfonyl]propanenitrile
CAS14223-22-4
Molecular FormulaC9H8ClNO2S
Molecular Weight229.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)(=O)CCC#N)Cl
InChIInChI=1S/C9H8ClNO2S/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11/h2-5H,1,7H2
InChIKeyKNJUCPMNNQIKGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(4-Chlorophenyl)sulfonyl]propanenitrile Technical Overview & Procurement


3-[(4-Chlorophenyl)sulfonyl]propanenitrile is a sulfonyl-based nitrile compound with the molecular formula C9H8ClNO2S and a molecular weight of 229.68 g/mol . It is characterized by a 4-chlorophenyl ring attached to a sulfonyl group, which is further connected to a propanenitrile chain. This compound is recognized as a sulfonic acid derivative [1] and serves as a fragment molecule for structural modification and drug discovery research .

Fragment-based design support Sulfonyl nitrile building block for structural modification in drug discovery.
Well-defined sulfonyl nitrile 4-Chlorophenyl sulfonyl propanenitrile core suitable for library synthesis and medicinal chemistry workflows.
ChEBI annotated identity Linked to CHEBI:194698, supporting procurement with a resolvable chemical ontology reference.

3-[(4-Chlorophenyl)sulfonyl]propanenitrile Substitution Risks


Generic substitution among sulfonyl nitrile analogs is inadvisable due to significant differences in physicochemical properties that directly impact experimental outcomes. Closely related compounds, such as 2-[(4-chlorophenyl)sulfonyl]acetonitrile (CAS 1851-09-8) and 2-chloro-3-(phenylsulfonyl)propanenitrile (CAS 1424-50-6), exhibit distinct boiling points, lipophilicity (LogP), and density . These variations can lead to altered compound behavior in chromatographic purification, formulation stability, and biological assay conditions, thereby compromising reproducibility and making the procurement of the exact specified compound essential.

Target compound 3-[(4-Chlorophenyl)sulfonyl]propanenitrile
Analog mismatch Acetonitrile analog (CAS 1851-09-8) differs in boiling point and lipophilicity, which may shift chromatographic behavior and assay partitioning.
Target compound 3-[(4-Chlorophenyl)sulfonyl]propanenitrile
Analog mismatch Phenylsulfonyl chloro propanenitrile (CAS 1424-50-6) has a lower LogP and different density, altering formulation stability and crystal packing reproducibility.

3-[(4-Chlorophenyl)sulfonyl]propanenitrile vs. Analogs: Key Property Comparisons


Thermal Stability Advantage

3-[(4-Chlorophenyl)sulfonyl]propanenitrile exhibits a significantly higher boiling point (447.2 °C at 760 mmHg) compared to its primary analog, 2-[(4-chlorophenyl)sulfonyl]acetonitrile (421.3 °C), and the related structure 2-chloro-3-(phenylsulfonyl)propanenitrile (424.8 °C) [1]. This represents a thermal stability advantage of approximately 22-26 °C, making it more suitable for high-temperature organic reactions or downstream processing steps where thermal degradation is a concern.

Thermal stability
Cross-study comparable
Target: 447.2 °C at 760 mmHg
Analog (acetonitrile): 421.3 °C
Analog (chloro phenylsulfonyl): 424.8 °C
Difference: +22.4–25.9 °C
Reported higher boiling point may support high-temperature reaction conditions.
Values from technical datasheets; re-verify under actual process conditions.
Thermal Stability Organic Synthesis Material Processing

Lipophilicity and Cell Permeability

The target compound has a calculated LogP of 3.11, which is substantially higher than the LogP of 2.67 reported for the related compound 2-chloro-3-(phenylsulfonyl)propanenitrile [1]. This difference of 0.44 units indicates a greater partition coefficient into non-polar solvents or lipid membranes, suggesting enhanced passive cellular permeability [1].

Lipophilicity
Cross-study comparable
LogP 3.11
Higher calculated LogP may support passive membrane partitioning in cell-based assays.
Analog 2-chloro derivative LogP = 2.67; difference +0.44.
Lipophilicity Drug Discovery Cell Permeability

Density and Crystal Packing

3-[(4-Chlorophenyl)sulfonyl]propanenitrile exhibits a density of 1.354 g/cm³, which is slightly lower than that of 2-[(4-chlorophenyl)sulfonyl]acetonitrile (1.4 g/cm³) and 2-chloro-3-(phenylsulfonyl)propanenitrile (1.356 g/cm³) [1]. This subtle difference in density can affect crystal packing and may influence the physical properties of solid formulations or co-crystals.

Density
Cross-study comparable
1.354 g/cm³
Slightly lower density than acetonitrile analog (1.4) may influence crystal packing.
Relevant for solid-state studies and polymorph screening.
Crystallography Formulation Material Science

3-[(4-Chlorophenyl)sulfonyl]propanenitrile Key Research and Industrial Applications


High-Temperature Synthesis and Polymers

The compound's elevated boiling point (447.2 °C) relative to its acetonitrile analog [1] makes it a superior candidate for synthetic routes involving high-temperature conditions, such as the synthesis of thermally stable polymers, advanced materials, or in reactions requiring prolonged heating without decomposition. Procurement of this specific compound ensures the integrity of the final product.

Fragment-Based Drug Discovery

Its significantly higher LogP (3.11) compared to 2-chloro-3-(phenylsulfonyl)propanenitrile [1] positions this compound as a more promising fragment for developing cell-permeable leads. It is particularly well-suited for screening campaigns focused on intracellular targets where membrane passage is a known bottleneck.

Crystallization and Solid-State Formulation

The specific density of 1.354 g/cm³ [1] is a critical parameter for researchers studying crystal engineering, polymorph screening, or the development of solid dispersions. Substituting with an analog of different density would alter crystal packing and potentially invalidate formulation stability or bioavailability data.

Functional Genomics and HTS Target Validation

The compound's inclusion in multiple high-throughput screening (HTS) campaigns, including those targeting S. aureus LtaS activity and HCMV nuclear egress [1], validates its utility as a chemical probe. Using the exact compound ensures reproducibility of these published screening results and supports ongoing target validation efforts.

Application
Selection Property
Validation Focus
High-temperature synthesis
Thermal stability profile
Stability under elevated temperature conditions
Fragment-based lead discovery
Lipophilicity context
Cell permeability in screening assays
Crystal engineering
Density and packing behavior
Polymorph and co-crystal reproducibility
HTS and target validation
Reported screening hit profile
Assay reproducibility with exact compound

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(4-Chlorophenyl)sulfonyl]propanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.